
2-Hydroxy-2-(3,4,5-trihydroxyphenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-2-(3,4,5-trihydroxyphenyl)acetic acid is a phenolic compound with the molecular formula C8H8O6 It is characterized by the presence of three hydroxyl groups attached to the benzene ring and an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
2-Hydroxy-2-(3,4,5-trihydroxyphenyl)acetic acid can be synthesized through several methods. One common approach involves the hydroxylation of phenylacetic acid derivatives. The reaction typically requires the use of strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions. The reaction is carried out at elevated temperatures to ensure complete hydroxylation of the benzene ring.
Industrial Production Methods
In industrial settings, the production of hydroxy(3,4,5-trihydroxyphenyl)acetic acid often involves the use of biocatalysts. Microbial fermentation processes using specific strains of bacteria or fungi can be employed to achieve high yields of the compound. These biocatalytic methods are preferred due to their environmental friendliness and cost-effectiveness.
化学反应分析
Types of Reactions
2-Hydroxy-2-(3,4,5-trihydroxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The hydroxyl groups on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents are commonly used.
Reduction: Sodium borohydride and other reducing agents are employed.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Reduced phenolic derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenolic compounds.
科学研究应用
2-Hydroxy-2-(3,4,5-trihydroxyphenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic effects in treating diseases related to oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.
Industry: Utilized in the production of antioxidants for food preservation and cosmetic formulations.
作用机制
The mechanism of action of hydroxy(3,4,5-trihydroxyphenyl)acetic acid primarily involves its antioxidant properties. The compound can scavenge free radicals and reactive oxygen species, thereby preventing oxidative damage to cells and tissues. It interacts with molecular targets such as enzymes and signaling pathways involved in oxidative stress response, modulating their activity to exert protective effects.
相似化合物的比较
2-Hydroxy-2-(3,4,5-trihydroxyphenyl)acetic acid can be compared with other phenolic acids, such as:
3,4-Dihydroxyphenylacetic acid: Similar in structure but lacks the additional hydroxyl group at the 5-position.
Gallic acid: Contains three hydroxyl groups but differs in the position of the carboxylic acid group.
Caffeic acid: Contains two hydroxyl groups and a vinyl group, differing in both structure and reactivity.
属性
CAS 编号 |
189506-56-7 |
|---|---|
分子式 |
C8H8O6 |
分子量 |
200.146 |
IUPAC 名称 |
2-hydroxy-2-(3,4,5-trihydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H8O6/c9-4-1-3(6(11)8(13)14)2-5(10)7(4)12/h1-2,6,9-12H,(H,13,14) |
InChI 键 |
GKNXKVFCNOWHDA-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1O)O)O)C(C(=O)O)O |
同义词 |
Benzeneacetic acid, alpha,3,4,5-tetrahydroxy- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


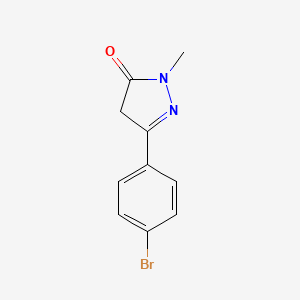

![(3AS,6aR)-2-isopropylhexahydrocyclopenta[c]pyrrol-4(2H)-one](/img/structure/B574089.png)
![tert-butyl N-[2-[amino(methyl)amino]ethyl]carbamate](/img/structure/B574090.png)
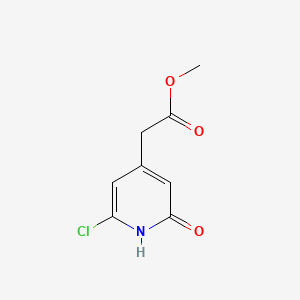
![Carbamic acid, [2-(3-aminopropoxy)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B574095.png)
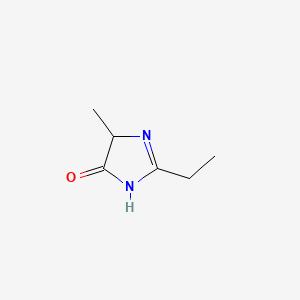
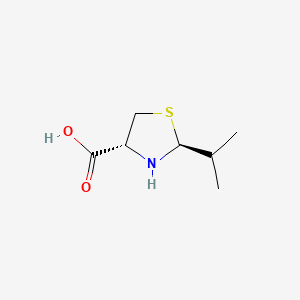
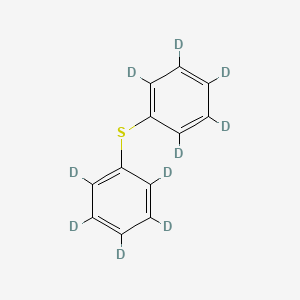
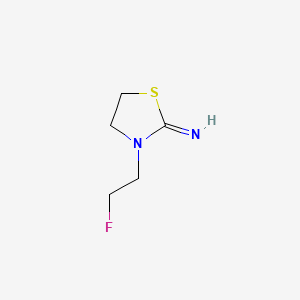
![5-Isopropyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B574107.png)
![diethyl [38,39,40,41,42-pentakis(diethoxyphosphoryloxy)-37-heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(37),3(42),4,6,9(41),10,12,15(40),16,18,21,23,25(39),27,29,31(38),33,35-octadecaenyl] phosphate](/img/structure/B574108.png)
